molecular formula C20H23NO4 B158012 Corypalmine CAS No. 27313-86-6

Corypalmine

Cat. No.: B158012
CAS No.: 27313-86-6
M. Wt: 341.4 g/mol
InChI Key: BMCZTYDZHNTKPR-UHFFFAOYSA-N
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Description

Corypalmine is a naturally occurring alkaloid found in various species of the Corydalis genus, particularly Corydalis cava and Corydalis yanhusuo. It is known for its complex structure, which includes a dibenzoquinolizine skeleton. The molecular formula of this compound is C20H23NO4, and it has a molecular weight of 341.40 g/mol .

Scientific Research Applications

Mechanism of Action

Corypalmine acts as an inhibitor of prolyl endopeptidase/oligopeptidase (PREP/POP) with an IC50 of 128.0 μM . This suggests that this compound may have potential therapeutic applications in conditions where PREP/POP activity is implicated.

Safety and Hazards

Corypalmine is considered toxic and contains a pharmaceutically active ingredient . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

While specific future directions for Corypalmine research are not provided in the search results, the compound’s inhibitory action on prolyl endopeptidase/oligopeptidase (PREP/POP) suggests potential for further exploration in therapeutic applications where PREP/POP activity is implicated .

Preparation Methods

Synthetic Routes and Reaction Conditions: Corypalmine can be synthesized through several methods. One common synthetic route involves the condensation of appropriate precursors followed by cyclization and methylation reactions. The synthesis typically requires specific reaction conditions, such as controlled temperatures and the use of catalysts to facilitate the formation of the dibenzoquinolizine core .

Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from natural sources, such as Corydalis yanhusuo. The extraction process includes solvent extraction, followed by chromatographic techniques to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions: Corypalmine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can convert this compound into its reduced forms using reagents like sodium borohydride.

    Substitution: Substitution reactions involve replacing one functional group with another.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various halides and nucleophiles under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinone derivatives, while reduction can yield tetrahydro derivatives .

Comparison with Similar Compounds

Corypalmine is unique among alkaloids due to its specific structural features and biological activities. Similar compounds include:

This compound stands out due to its potent inhibition of prolyl oligopeptidase and its significant antifungal properties, making it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

2,9,10-trimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-23-18-5-4-12-8-16-14-10-19(24-2)17(22)9-13(14)6-7-21(16)11-15(12)20(18)25-3/h4-5,9-10,16,22H,6-8,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMCZTYDZHNTKPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)O)OC)C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30903555
Record name NoName_4241
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30903555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27313-86-6
Record name Tetrahydrojateorrhizine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027313866
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CORYPALMINE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60ZPV7979L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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